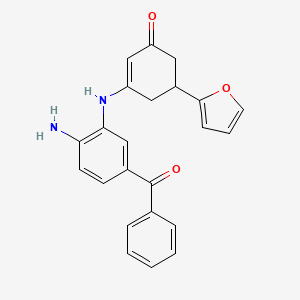

3-(2-Amino-5-benzoyl-phenylamino)-5-furan-2-yl-cyclohex-2-enone

Description

3-(2-Amino-5-benzoyl-phenylamino)-5-furan-2-yl-cyclohex-2-enone is a polyfunctional organic compound featuring a cyclohexenone core substituted with a furan ring and a benzoylated aniline moiety. Its structural complexity arises from the integration of electron-rich aromatic systems (furan, benzoyl) and a conjugated enone framework, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

3-(2-amino-5-benzoylanilino)-5-(furan-2-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c24-20-9-8-16(23(27)15-5-2-1-3-6-15)13-21(20)25-18-11-17(12-19(26)14-18)22-7-4-10-28-22/h1-10,13-14,17,25H,11-12,24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCZTSQNWOSRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-benzoyl-phenylamino)-5-furan-2-yl-cyclohex-2-enone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.

Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation.

Amino group addition: This can be done through nucleophilic substitution or reductive amination.

Cyclohexenone formation: This might involve aldol condensation followed by dehydration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amino group.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

Substitution: The amino group can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a secondary alcohol.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(2-Amino-5-benzoyl-phenylamino)-5-furan-2-yl-cyclohex-2-enone have been investigated for various biological activities:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. The unique arrangement of functional groups may enhance their interaction with biological targets involved in cancer progression.

- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its structural features may allow it to inhibit pro-inflammatory mediators effectively.

- Antioxidant Properties : The furan ring and amino group contribute to the compound's ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Reported IC50 values indicating significant inhibition of cancer cell lines. |

| Study B | Anti-inflammatory Effects | Demonstrated reduction in inflammatory markers in vitro. |

| Study C | Antioxidant Activity | Showed effective scavenging of free radicals compared to standard antioxidants. |

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-benzoyl-phenylamino)-5-furan-2-yl-cyclohex-2-enone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural motifs (cyclohexenone, furan, benzoylated aniline) overlap with several classes of molecules described in the evidence. Below is a comparative analysis based on synthesis, reactivity, and applications of related compounds.

Cyclohexenone Derivatives

Cyclohexenone derivatives are often synthesized via Michael addition or cyclization reactions. For example, the synthesis of 5-Bromo-3-methyl-2(5H)-furanone () involves bromination of a furanone precursor using N-bromosuccinimide (NBS), yielding a 90% purified product. While this reaction focuses on furanone bromination, similar strategies could apply to functionalizing the cyclohexenone core in the target compound. Notably, the cyclohexenone moiety in the target compound may exhibit enhanced electrophilicity compared to simpler furanones due to conjugation with the aniline and benzoyl groups.

Benzoylated Aniline Systems

Benzoylated anilines are common in medicinal chemistry. For instance, describes the synthesis of pyrazole-thiophene methanone derivatives via nucleophilic substitution. The benzoyl group in the target compound could similarly stabilize charge transfer interactions, as seen in thiophene-based methanones .

Furan-Substituted Systems

Furan rings, as in the target compound, are electron-rich and prone to electrophilic substitution. highlights the synthesis of brominated furanones, while features a fluorinated nitroimidazole PET tracer. The furan in the target compound may participate in similar halogenation or functionalization reactions, but its conjugation with the cyclohexenone and benzoylated aniline could alter regioselectivity or stability compared to simpler furan derivatives.

Data Table: Key Features of Comparable Compounds

Research Findings and Implications

- Synthetic Challenges: The target compound’s multifunctional structure may complicate purification, as seen in , where silica gel chromatography was critical for isolating brominated furanones.

- Crystallographic Analysis : Tools like SHELXL () and ORTEP () are indispensable for resolving such complex structures, particularly anisotropic displacement parameters and hydrogen-bonding networks.

Biological Activity

3-(2-Amino-5-benzoyl-phenylamino)-5-furan-2-yl-cyclohex-2-enone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound features a cyclohexene core substituted with various functional groups, including an amino group and a furan moiety. This structural complexity is likely to contribute to its diverse biological activities.

Cytotoxicity

Research has indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown tumor cell-specific cytotoxicity, suggesting that structural modifications can enhance or reduce activity against specific cancer types .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar structures have demonstrated activity against Helicobacter pylori and urease inhibition, which are critical for treating gastrointestinal infections . The presence of the furan ring may enhance the compound's ability to penetrate microbial membranes.

Table 2: Antimicrobial Activity

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 6,8-Dichloro-3-formylchromone | H. pylori | Comparable to metronidazole | |

| 6,8-Dibromo-3-formylchromone | Urease | Potent inhibition |

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies suggest that compounds with similar structures may exert their effects through the induction of apoptosis in cancer cells and inhibition of key enzymes in microbial metabolism .

Case Studies

- Cytotoxicity in Cancer Models : A study investigating various derivatives found that some exhibited significant growth inhibition in breast and colon cancer cell lines, with IC50 values indicating potent activity compared to standard treatments .

- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives not only inhibited microbial growth but also showed selective toxicity towards cancer cells over normal cells, highlighting their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.